
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide, also known as CT327, is a small molecule drug candidate that has shown promise in the treatment of various inflammatory diseases. The compound is a potent inhibitor of a specific protein called phosphodiesterase 4 (PDE4), which plays a key role in the regulation of immune responses. In
作用机制
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide is a selective inhibitor of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a key role in immune cell function. By inhibiting PDE4, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide increases cAMP levels in immune cells, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This results in a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing inflammation, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the production of mucus in the airways, reduce airway hyperresponsiveness, and improve lung function in animal models of asthma and COPD. In a rat model of rheumatoid arthritis, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce joint inflammation, bone destruction, and cartilage damage. In a mouse model of psoriasis, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce skin inflammation and improve skin thickness.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide for lab experiments is its high potency and selectivity for PDE4. This allows for precise modulation of immune cell function and reduces the risk of off-target effects. In addition, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one limitation of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide. One possibility is the evaluation of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide in clinical trials for the treatment of inflammatory diseases such as asthma, COPD, psoriasis, and rheumatoid arthritis. Another direction is the exploration of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide in combination with other therapies, such as corticosteroids or biologic agents, to enhance its efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide, as well as its potential use in other inflammatory diseases.
合成方法
The synthesis of N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-methyl-2-thiophene carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-cyclopropyl-1,3-oxazole-4-carboxamide in the presence of a base to yield the final product, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide. The overall yield of the synthesis is around 30%, and the purity of the compound is typically greater than 99%.
科学研究应用
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. In these studies, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD, as well as improve skin inflammation in a mouse model of psoriasis. In addition, N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide has been shown to reduce joint inflammation and bone destruction in a rat model of rheumatoid arthritis.
属性
IUPAC Name |
N-cyclopropyl-5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-2-5-9(17-7)11-10(13-6-16-11)12(15)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAATKHRWKZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(N=CO2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(5-methyl-2-thienyl)-1,3-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

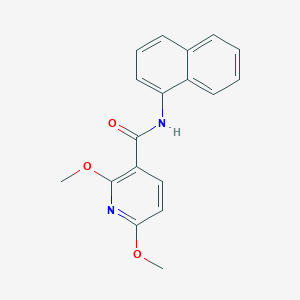
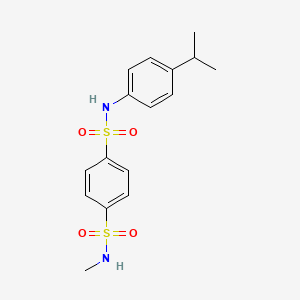
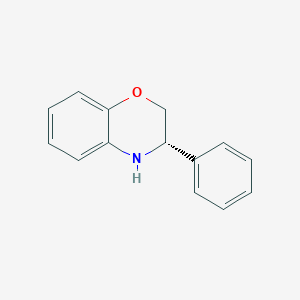

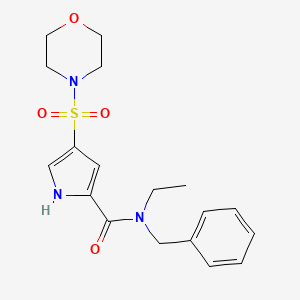
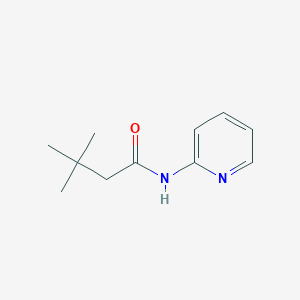
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)

![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)